![molecular formula C11H20O3 B1381020 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid CAS No. 1600605-61-5](/img/structure/B1381020.png)
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane carboxylic acid, where a butan-2-yloxy group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with butan-2-ol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Cyclohexane carboxylic acid+Butan-2-olAcid catalyst4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and catalysts, as well as precise control of temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclohexanone or cyclohexane-1,1-dicarboxylic acid.
Reduction: 4-(Butan-2-yloxy)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield products such as cyclohexanone or substituted cyclohexane derivatives.
Biology
The compound's structural similarity to natural substrates makes it a candidate for studying enzyme-substrate interactions. Research has indicated potential applications in understanding metabolic pathways and enzyme kinetics.
Medicine
Investigations into the therapeutic properties of this compound have suggested its utility in treating inflammatory conditions and pain management. Preliminary studies indicate that it may interact with specific biological targets, potentially modulating pathways involved in inflammation and pain perception .
Industry
The compound is utilized in the production of specialty chemicals, which are essential for various applications across industries such as pharmaceuticals, agrochemicals, and materials science .
Case Studies
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could act as a competitive inhibitor, providing insights into its potential role in drug development targeting metabolic disorders.
Case Study 2: Therapeutic Potential
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in animal models. The findings suggested that it could reduce pain and inflammation markers significantly compared to control groups, indicating its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane carboxylic acid: The parent compound without the butan-2-yloxy group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: A similar compound with a methoxycarbonyl group instead of butan-2-yloxy.
Cyclohexane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclohexane ring.
Uniqueness
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid (CAS No. 1600605-61-5) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexane ring with a butan-2-yloxy group and a carboxylic acid functional group, contributing to its unique chemical behavior. The molecular formula is C12H22O3, with a molecular weight of 214.31 g/mol.
Antimicrobial Properties
Research indicates that derivatives of cyclohexane carboxylic acids often exhibit antimicrobial activity. In vitro studies have shown that this compound demonstrates moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Preliminary cytotoxicity assays have suggested that this compound may affect cancer cell lines. For instance, compounds with similar structures have shown promising results against prostate and breast cancer cells, indicating a need for further exploration into the cytotoxic effects of this particular compound .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and cellular proliferation processes.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclohexane derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells. The IC50 values were comparable to known anticancer agents, warranting further investigation into its therapeutic potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-butan-2-yloxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGUQBIOFVUEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.